1-(1H-indol-3-yl)-3-(o-tolyl)urea, also known as N-(ortho-tolyl)-1H-indole-3-carbonyl urea, is an organic compound that belongs to the family of urea-containing indoles. Its molecular formula is CHNO, with a molecular weight of 265.316 g/mol. This compound features an indole moiety linked to an ortho-tolyl group through a urea linkage, making it a valuable compound in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
1-(1H-indol-3-yl)-3-(o-tolyl)urea is classified as a synthetic organic compound. It is primarily utilized in scientific research and is not intended for therapeutic applications in humans or animals. The compound has gained attention for its structural properties and potential as a building block for more complex organic molecules.
The synthesis of 1-(1H-indol-3-yl)-3-(o-tolyl)urea can be achieved through several methods:
The reaction conditions generally involve moderate temperatures and the presence of catalytic amounts of acids or bases to promote the formation of the urea linkage.
The molecular structure of 1-(1H-indol-3-yl)-3-(o-tolyl)urea can be represented using various structural formulas:
The compound consists of:
This specific arrangement influences its chemical reactivity and biological activity.
1-(1H-indol-3-yl)-3-(o-tolyl)urea can undergo various chemical reactions:
These reactions typically require mild conditions and suitable solvents to achieve optimal yields .
The mechanism of action for 1-(1H-indol-3-yl)-3-(o-tolyl)urea is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors. The indole moiety may engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with macromolecules, potentially modulating various biological pathways. Studies have indicated that compounds containing indole structures often exhibit significant biological activities due to these interactions .
1-(1H-indol-3-yl)-3-(o-tolyl)urea possesses functional groups that contribute to its reactivity:
These properties are critical in determining the compound's behavior in both synthetic applications and biological systems .
1-(1H-indol-3-yl)-3-(o-tolyl)urea has several applications in scientific research:
The primary synthetic route to 1-(1H-indol-3-yl)-3-(o-tolyl)urea (CAS 941968-51-0) leverages a one-step condensation between 1H-indol-3-amine and o-tolyl isocyanate. This method exploits the high electrophilicity of the isocyanate carbonyl carbon, facilitating nucleophilic attack by the indole's primary amine group. The reaction proceeds under mild conditions (25–80°C) without catalysts, yielding the target urea bond in a single transformation [3] [5].
A modified Stokes' method significantly enhances efficiency. Instead of diphenyl carbonate, phenol and benzoyl isocyanate pre-react to form an N-(phenoxycarbonyl)benzamide intermediate. Subsequent coupling with 1H-indol-3-amine generates the title compound in 71–94% yield (Table 2). This approach accommodates weakly nucleophilic amines and is scalable for parallel synthesis [4].
Key synthetic advantages:
Table 1: Core Identifiers of 1-(1H-indol-3-yl)-3-(o-tolyl)urea
Property | Value |
---|---|
CAS Registry Number | 941968-51-0 |
Molecular Formula | C₁₆H₁₅N₃O |
Molecular Weight | 265.31 g/mol |
SMILES | O=C(NC1=CC=CC=C1C)NC2=CNC3=C2C=CC=C3 |
Key Synthetic Intermediates | o-Tolyl isocyanate, 1H-indol-3-amine |
Table 2: Yield Comparison of One-Step Methods
Method | Reaction Conditions | Yield (%) | Purity |
---|---|---|---|
Standard Isocyanate Coupling | THF, 25°C, 24 h | 68 | >95% |
Modified Stokes' Method | Reflux, 2 h, no catalyst | 94 | >98% |
Carbodiimide-Mediated | DCM, EDC, rt, 12 h | 82 | >97% |
Solvent polarity critically influences reaction kinetics and urea bond formation efficiency. Dimethylformamide (DMF) outperforms ethereal and hydrocarbon solvents due to its high polarity (ε = 36.7), which stabilizes the dipolar transition state during nucleophilic addition. Reactions in DMF achieve 94% yield within 2 hours at 80°C, whereas toluene or tetrahydrofuran (THF) yields drop to ≤75% under identical conditions [4].
Temperature studies reveal a nonlinear relationship between heat and yield:
Residence time optimization:
Table 3: Solvent and Temperature Effects on Yield
Solvent | Dielectric Constant (ε) | Temperature (°C) | Yield (%) |
---|---|---|---|
DMF | 36.7 | 80 | 94 |
THF | 7.6 | 80 | 75 |
Toluene | 2.4 | 80 | 68 |
DMF | 36.7 | 120 | 92 |
DMF | 36.7 | 140 | 60 |
Carbodiimide catalysts (e.g., EDC, DCC) accelerate urea formation by activating carbonyl groups. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) achieves 82% yield in dichloromethane at room temperature. However, stoichiometric byproduct (urea derivative) removal complicates purification and reduces atom economy [4].
Heterogeneous catalysts offer sustainable alternatives:
Non-catalytic acid scavengers (e.g., triethylamine) prove less effective (yield ≤75%) due to base-mediated indole deprotonation, which diminishes nucleophilicity [4].
Table 4: Catalyst Performance in Urea Synthesis
Catalyst System | Conditions | Yield (%) | Green Metrics |
---|---|---|---|
EDC | DCM, rt, 12 h | 82 | Low atom economy |
Fe₃O₄@SiO₂@urea-riched ligand/Ch-Cl | Solvent-free, 110°C, 1 h | 89 | Reusable, no solvent waste |
DBTDL | Toluene, 80°C, 3 h | 90 | Metal leaching risk |
None (thermal) | DMF, 80°C, 2 h | 94 | No catalyst residue |
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2